N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of cyclooctylamine with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Chemical Reactions Analysis
N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in DNA replication and repair, leading to the disruption of cellular processes and ultimately cell death . Additionally, it can interact with cellular membranes, altering their permeability and affecting cell viability .
Comparison with Similar Compounds
N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:
4-phenyl-1,2,3-thiadiazole-5-carboxylic acid: This compound lacks the cyclooctyl group, which may affect its biological activity and solubility.
N-cyclooctyl-1,2,3-thiadiazole-5-carboxamide: This compound lacks the phenyl group, which may influence its interaction with molecular targets.
N-cyclooctyl-4-methyl-1,2,3-thiadiazole-5-carboxamide: The presence of a methyl group instead of a phenyl group may alter its chemical reactivity and biological properties.
This compound stands out due to its unique combination of cyclooctyl and phenyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21N3OS |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-cyclooctyl-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H21N3OS/c21-17(18-14-11-7-2-1-3-8-12-14)16-15(19-20-22-16)13-9-5-4-6-10-13/h4-6,9-10,14H,1-3,7-8,11-12H2,(H,18,21) |
InChI Key |
OOTKOSPUPZNAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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